molecular formula C21H20N4 B2378222 N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900290-86-0

N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2378222
CAS RN: 900290-86-0
M. Wt: 328.419
InChI Key: YHNLWQUQRDZZCZ-UHFFFAOYSA-N
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Description

N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as BDP-9066, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BDP-9066 belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been reported to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Phosphodiesterase Inhibitors

Compounds structurally related to N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been investigated for their inhibitory activity against phosphodiesterases (PDEs). These enzymes play critical roles in cellular signaling pathways, making them targets for treating various diseases, including cardiovascular disorders and neurodegenerative diseases. For instance, certain pyrazolo[3,4-d]pyrimidones have shown specific inhibition of cyclic GMP phosphodiesterase, which is relevant for addressing hypertension and other cardiovascular conditions (Dumaitre & Dodic, 1996).

Anticancer and Antimicrobial Activities

Research on derivatives of pyrazolo[1,5-a]pyrimidin has also highlighted their potential in oncology and antimicrobial therapy. Enaminones, serving as building blocks for synthesizing substituted pyrazoles, have shown notable antitumor and antimicrobial activities. This suggests a promising avenue for developing new therapeutic agents against specific cancer cell lines and bacterial infections (Riyadh, 2011).

Synthesis and Chemical Properties

The synthetic routes and chemical properties of pyrazolo[1,5-a]pyrimidin derivatives have been extensively studied to facilitate the development of new compounds with enhanced biological activities. Flow chemistry and microwave-assisted synthesis have been applied to efficiently produce aminopyrazoles from commercial aryl halides, demonstrating the versatility and adaptability of synthetic methodologies for these compounds (Wilson et al., 2012).

CNS Disorders and Cognitive Impairment

Some pyrazolo[1,5-a]pyrimidin derivatives have been designed to inhibit Phosphodiesterase 1 (PDE1), showing potential for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This highlights their significance in developing new treatments for cognitive impairment and neuropsychiatric diseases (Li et al., 2016).

Adenosine Receptor Affinity

Investigations into the affinity and selectivity profiles of pyrazolo[4,3-d]pyrimidine derivatives for human adenosine receptors have been conducted. These studies aim to discover compounds that can modulate adenosine receptor activity, which is crucial for treating various cardiovascular and neurological conditions (Squarcialupi et al., 2017).

properties

IUPAC Name

N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-15-16(2)24-21-19(18-11-7-4-8-12-18)14-23-25(21)20(15)22-13-17-9-5-3-6-10-17/h3-12,14,22H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNLWQUQRDZZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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